molecular formula C5H6IN3O B1388657 2-(4-iodo-1H-pyrazol-1-yl)acetamide CAS No. 1217862-55-9

2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B1388657
CAS No.: 1217862-55-9
M. Wt: 251.03 g/mol
InChI Key: WVYADYRFWCBASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-iodo-1H-pyrazol-1-yl)acetamide is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol . This compound features a pyrazole ring substituted with an iodine atom at the 4-position and an acetamide group at the 1-position. It is a solid at room temperature and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-(4-iodo-1H-pyrazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to changes in their activity, which in turn affects various cellular processes . Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cell type and context. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound may inhibit the phosphorylation of key signaling proteins, thereby modulating the activity of downstream effectors. These changes can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of enzymes, leading to their inhibition or activation . This binding can disrupt the normal function of the enzymes, resulting in changes in cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can cause toxic or adverse effects, including organ damage and impaired physiological functions. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of this compound can influence its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and localization within target cells. The distribution of this compound can affect its concentration at the site of action, influencing its potency and duration of effect.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodopyrazole with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)acetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

2-(4-iodo-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYADYRFWCBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305449
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-55-9
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-iodo-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
2-(4-iodo-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.